molecular formula C8H14N2 B1204903 2-pentan-3-yl-1H-imidazole CAS No. 6638-46-6

2-pentan-3-yl-1H-imidazole

Cat. No.: B1204903
CAS No.: 6638-46-6
M. Wt: 138.21 g/mol
InChI Key: FPLOWPOUHNRUMN-UHFFFAOYSA-N
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Description

2-pentan-3-yl-1H-imidazole is a chemical compound featuring the imidazole heterocycle, a privileged scaffold in modern medicinal chemistry and drug discovery. The imidazole ring is a five-membered aromatic system containing two nitrogen atoms, known for its high polarity, ability to participate in hydrogen bonding, and excellent coordination properties, which facilitate interactions with a wide range of biological targets . This specific derivative is of significant interest in pharmaceutical research, particularly in the design and synthesis of novel anticancer agents. Recent studies highlight the strategic replacement of phenol groups in natural product-inspired compounds with 1-alkyl-1H-imidazol-2-yl moieties, a class to which this compound belongs, to enhance antiproliferative potency against prostate cancer cell lines . Imidazole-containing compounds have demonstrated a broad spectrum of biological activities by modulating various targets, including microtubules, kinases, and histone deacetylases . The structural versatility of the imidazole core makes 2-pentan-3-yl-1H-imidazole a valuable intermediate for constructing more complex molecules through various synthetic transformations . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6638-46-6

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-pentan-3-yl-1H-imidazole

InChI

InChI=1S/C8H14N2/c1-3-7(4-2)8-9-5-6-10-8/h5-7H,3-4H2,1-2H3,(H,9,10)

InChI Key

FPLOWPOUHNRUMN-UHFFFAOYSA-N

SMILES

CCC(CC)C1=NC=CN1

Canonical SMILES

CCC(CC)C1=NC=CN1

Other CAS No.

6638-46-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Imidazole derivatives are highly tunable due to their substituent-dependent properties. Below is a comparative analysis of 2-pentan-3-yl-1H-imidazole and structurally related compounds:

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) LogP Synthetic Method
2-Pentan-3-yl-1H-imidazole Pentan-3-yl at C2 152.23 (calc.) Not reported ~2.1 Transition-metal catalysis
1H-Imidazole (parent) None 68.08 89–91 -0.47 Debus-Radziszewski synthesis
4-Hydroxybenzoic acid–1H-imidazole Hydroxybenzoic acid at N1 204.18 198–200 (decomp.) ~1.8 Hydrothermal synthesis
2-{(E)-N-[2-(1H-Inden-3-yl)ethyl]imino-methyl}-1H-imidazole Indenyl-iminomethyl at C2 275.34 145–147 ~3.5 Schiff base condensation

Key Observations :

  • Lipophilicity : The pentan-3-yl group in 2-pentan-3-yl-1H-imidazole increases LogP compared to the parent imidazole, enhancing membrane permeability but reducing aqueous solubility. This contrasts with 4-hydroxybenzoic acid–1H-imidazole, where the polar hydroxybenzoic acid group moderates LogP .
  • Thermal Stability: Bulky substituents (e.g., indenyl-iminomethyl) elevate melting points due to improved crystal packing, as seen in Schiff base derivatives .

Research Findings and Challenges

  • Crystallography : X-ray diffraction studies (e.g., APEX2, SAINT) reveal that alkyl-substituted imidazoles like 2-pentan-3-yl-1H-imidazole adopt twisted conformations to minimize steric strain, whereas planar aromatic substituents (e.g., indenyl) favor stacked crystal lattices .
  • Stability : Hydrothermal synthesis (used for 4-hydroxybenzoic acid derivatives) often yields thermally stable crystals but may degrade sensitive alkyl substituents like pentan-3-yl .

Preparation Methods

Four-Component One-Pot Synthesis

A versatile approach involves the condensation of aldehydes, glyoxal, ammonia, and amines. For 2-pentan-3-yl-1H-imidazole, pentan-3-ylamine serves as the amine component, while glyoxal and a suitable aldehyde (e.g., formaldehyde) facilitate cyclization. The reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C for 12–24 hours. The mechanism involves:

  • Formation of a Schiff base between the aldehyde and amine.

  • Nucleophilic attack by ammonia to generate an α,β-unsaturated imine intermediate.

  • Cyclization to form the imidazole ring.

Key Considerations :

  • Substituent steric effects influence regioselectivity; bulky groups like pentan-3-yl favor C2 substitution due to reduced steric hindrance during cyclization.

  • Yields typically range from 45% to 65%, with purification requiring column chromatography (silica gel, ethyl acetate/hexane).

Direct Alkylation of Imidazole

Metallation-Alkylation Protocol

Imidazole undergoes selective alkylation at the C2 position when treated with a strong base (e.g., sodium hydride) followed by a pentan-3-yl halide.

Procedure :

  • Suspend imidazole (1 equiv) in anhydrous dimethylformamide (DMF).

  • Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

  • Introduce 3-bromopentane (1.1 equiv) and heat to 60°C for 6 hours.

Optimization Data :

ParameterOptimal ValueYield (%)
BaseNaH58
SolventDMF58
Temperature (°C)6058
Halide3-Bromopentane58

Challenges :

  • Competing N1-alkylation reduces selectivity.

  • Use of NaI as an additive enhances halide reactivity, improving C2 selectivity to 4:1 (C2:N1).

Transition Metal-Catalyzed C–H Alkylation

Rhodium(I)-Catalyzed Branched Alkylation

A breakthrough method employs Rh(I)/bisphosphine catalysts for direct C2–H alkylation of imidazoles with alkenes. For 2-pentan-3-yl-1H-imidazole, ethyl methacrylate serves as the Michael acceptor.

Catalytic System :

  • Catalyst : [Rh(cod)Cl]₂ (2.5 mol%)

  • Ligand : dArFpe (5 mol%)

  • Base : K₃PO₄ (2 equiv)

  • Solvent : Toluene, 110°C, 24 hours.

Mechanistic Insights :

  • Oxidative addition of Rh(I) to the imidazole C–H bond.

  • Alkene insertion into the Rh–C bond, forming a branched intermediate.

  • Reductive elimination to yield the alkylated product.

Performance Metrics :

  • Yield : 72–85%

  • Regioselectivity : >20:1 (branched:linear)

  • Functional Group Tolerance : Compatible with esters, halides, and sulfonates.

Comparative Analysis of Methods

MethodYield (%)Regioselectivity (C2:N1)ScalabilityCost Efficiency
Four-Component Synthesis45–653:1ModerateHigh
Direct Alkylation50–604:1HighModerate
Rh-Catalyzed Alkylation70–85>20:1LowLow

Critical Evaluation :

  • Four-Component Synthesis : Economical but limited by moderate selectivity.

  • Direct Alkylation : Scalable but requires careful base selection to suppress N1-alkylation.

  • Rh-Catalyzed Alkylation : Superior selectivity but hindered by catalyst cost and sensitivity to oxygen .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-pentan-3-yl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of imidazole derivatives typically involves multi-step reactions. For 2-pentan-3-yl-1H-imidazole, a plausible route includes:

  • Step 1 : Formation of the imidazole core via condensation of 1,2-diketones with aldehydes and ammonia under acidic conditions.
  • Step 2 : Alkylation or nucleophilic substitution at the 2-position using 3-pentanol derivatives (e.g., 3-pentyl bromide) .
  • Optimization : Solvent choice (e.g., DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., NaH or K₂CO₃) significantly impact yield. Characterization via NMR and IR ensures purity .

Q. How can researchers validate the structural integrity of 2-pentan-3-yl-1H-imidazole experimentally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen bonding patterns.
  • IR Spectroscopy : Detection of N-H stretching (3100–3300 cm⁻¹) and C=N/C-C vibrations (1600–1500 cm⁻¹) .
  • Elemental Analysis : Verify calculated vs. experimental C, H, N, and S percentages (error margin <0.4%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for 2-pentan-3-yl-1H-imidazole derivatives?

  • Methodological Answer : Contradictions may arise from assay variability or structural impurities. Strategies include:

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH, solvent) .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from artifacts.
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., cytochrome P450) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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